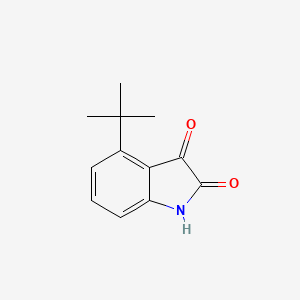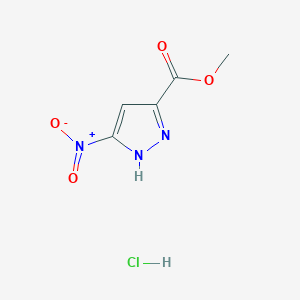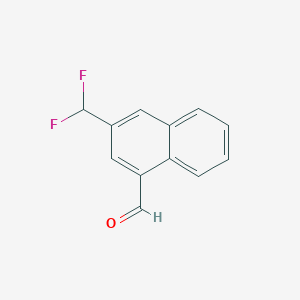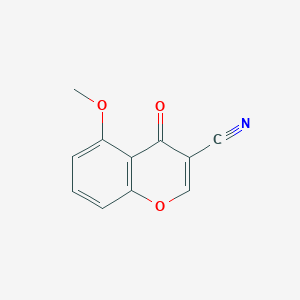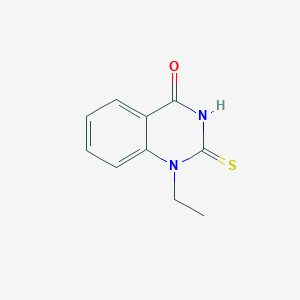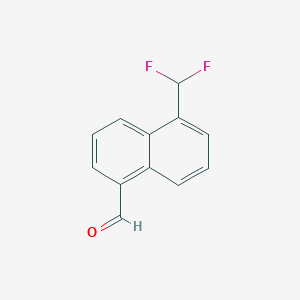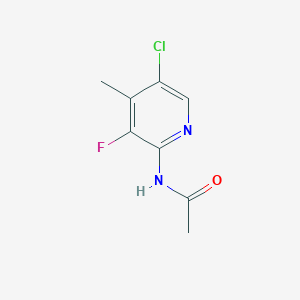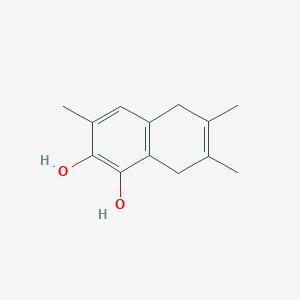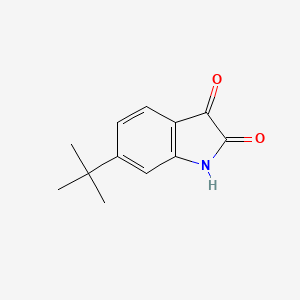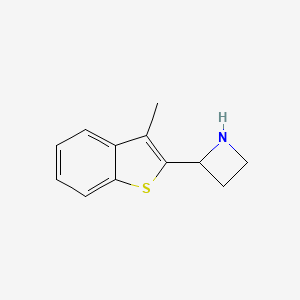
2-(3-Methyl-1-benzothiophen-2-yl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methyl-1-benzothiophen-2-yl)azetidine is a heterocyclic compound that features both a benzothiophene and an azetidine ring Benzothiophene is a sulfur-containing aromatic compound, while azetidine is a four-membered nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . Another approach is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methyl-1-benzothiophen-2-yl)azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be used to modify the azetidine ring or the benzothiophene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the benzothiophene ring to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzothiophene ring.
Applications De Recherche Scientifique
2-(3-Methyl-1-benzothiophen-2-yl)azetidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(3-Methyl-1-benzothiophen-2-yl)azetidine is not fully understood. it is believed to interact with various molecular targets and pathways due to its heterocyclic structure. The compound may bind to specific enzymes or receptors, thereby modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiophene Derivatives: Compounds such as 3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene.
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene.
Uniqueness
2-(3-Methyl-1-benzothiophen-2-yl)azetidine is unique due to the combination of the benzothiophene and azetidine rings, which imparts distinct chemical and biological properties. This dual-ring structure is less common compared to other heterocyclic compounds, making it a valuable target for research and development.
Propriétés
Numéro CAS |
777887-47-5 |
|---|---|
Formule moléculaire |
C12H13NS |
Poids moléculaire |
203.31 g/mol |
Nom IUPAC |
2-(3-methyl-1-benzothiophen-2-yl)azetidine |
InChI |
InChI=1S/C12H13NS/c1-8-9-4-2-3-5-11(9)14-12(8)10-6-7-13-10/h2-5,10,13H,6-7H2,1H3 |
Clé InChI |
AGQSUKGUFWLZCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=CC=CC=C12)C3CCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


